The Role of HSD17B13 in Nonalcoholic Steatohepatitis: A Technical Guide
The Role of HSD17B13 in Nonalcoholic Steatohepatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] While the pathogenesis of NASH is complex and multifactorial, recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the progression of this disease. This technical guide provides a comprehensive overview of the role of HSD17B13 in NASH, focusing on its genetic variants, molecular function, and its potential as a therapeutic target.
HSD17B13: A Liver-Specific Lipid Droplet-Associated Protein
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver.[3][4] It is localized to the surface of lipid droplets within hepatocytes, suggesting a role in lipid metabolism.[5][6] Increased expression of HSD17B13 has been observed in both animal models and human patients with NAFLD.[3][7]
The Protective Role of HSD17B13 Loss-of-Function Variants
A significant breakthrough in understanding the role of HSD17B13 in liver disease came from the discovery of genetic variants that result in a loss of the enzyme's function. These variants, most notably the rs72613567:TA insertion, have been consistently associated with a reduced risk of developing NASH and its progression to more severe liver disease, including fibrosis and HCC.[8][9][10] This protective effect has been observed across various ethnic populations.[11][12]
Quantitative Data on HSD17B13 Variants and NASH Risk
The following tables summarize the quantitative data from key studies on the association between HSD17B13 variants and the risk of NASH and related liver pathologies.
Table 1: Association of HSD17B13 rs72613567:TA Variant with Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
| Population | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Multi-ethnic Asian | NAFLD vs. Controls | 0.59 | 0.40–0.88 | 0.009 | [11] |
| Multi-ethnic Asian (Chinese) | NASH vs. Controls | Lower odds (P<0.05) | - | <0.05 | [11] |
| European descent | NAFLD (Heterozygotes) | 0.83 | 0.75–0.92 | - | [1] |
| European descent | NAFLD (Homozygotes) | 0.70 | 0.57–0.87 | - | [1] |
| European descent | NASH Cirrhosis (Heterozygotes) | 0.74 | 0.60–0.93 | - | [1] |
| European descent | NASH Cirrhosis (Homozygotes) | 0.51 | 0.31–0.85 | - | [1] |
| Meta-analysis (Entire Population) | NAFLD (TA vs. T) | 0.669 | 0.524–0.856 | 0.001 | [13][14] |
| Meta-analysis (Healthy Controls) | NAFLD (TA vs. T) | 0.600 | 0.464–0.777 | 0.000 | [13][14] |
| Hispanics/Latinos | Suspected NAFLD | Lower rate (P<0.001) | - | <0.001 | [12] |
Table 2: Allele Frequencies of HSD17B13 rs72613567:TA Variant Across Different Ethnicities
| Ethnicity | Minor Allele Frequency (%) | Reference |
| East Asian | 34 | [1][8] |
| European | 24 | [1][8] |
| South Asian | 16 | [1] |
| American | 16 | [1] |
| African | 5 | [1][8] |
| Hispanic/Latino | 15.3 | [12] |
Molecular Mechanisms of HSD17B13 in NASH
The precise molecular mechanisms by which HSD17B13 contributes to NASH pathogenesis are still under investigation. However, several key pathways have been proposed.
Enzymatic Activity and Substrate Specificity
HSD17B13 is known to have retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[9][15] This function is crucial as retinoid metabolism is often dysregulated in liver disease. Loss-of-function variants of HSD17B13 exhibit reduced or abolished enzymatic activity.[9] Besides retinol, other potential substrates for HSD17B13 include steroids and bioactive lipids.[4][16]
Interaction with SREBP-1c and Lipid Metabolism
HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][17][18] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation in hepatocytes.[1][18] Small molecule inhibitors of HSD17B13 have been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[4]
Crosstalk with PNPLA3
The patatin-like phospholipase domain-containing 3 (PNPLA3) I148M variant is a well-established genetic risk factor for NAFLD and NASH. Interestingly, protective HSD17B13 variants have been shown to mitigate the detrimental effects of the PNPLA3 risk allele.[1][17][19] The HSD17B13 rs72613567 variant can reduce the risk of steatosis in individuals carrying the PNPLA3 I148M allele.[19]
Signaling Pathways and Experimental Workflows
Experimental Protocols
HSD17B13 Genotyping using rhAmp SNP Genotyping Assay
This protocol outlines the general steps for genotyping HSD17B13 variants, such as rs72613567, using the rhAmp SNP Genotyping technology.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or other appropriate patient samples using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity.
2. Assay Preparation:
-
Select a predesigned or custom-designed rhAmp SNP assay for the HSD17B13 variant of interest.[20]
-
Prepare the reaction mix by combining the rhAmp Genotyping Master Mix, the specific rhAmp SNP assay, and the rhAmp Reporter Mix.[21]
3. PCR Amplification:
-
Add the prepared genomic DNA to the reaction mix.
-
Perform the PCR amplification on a real-time PCR instrument using a thermal cycling profile as recommended by the manufacturer (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 10s, 60°C for 30s, and 68°C for 20s).[21]
4. Data Analysis:
-
Analyze the amplification data using the genotyping software of the real-time PCR instrument.
-
The software will cluster the samples into three genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous) based on the fluorescence signals.
HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13.[15]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate growth medium.
-
Transfect the cells with an expression vector encoding the HSD17B13 variant of interest (or wild-type as a control). An empty vector should be used as a negative control.
2. Retinol Treatment:
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for a specified period (e.g., 8 hours).[15]
3. Sample Preparation:
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cells and medium using a suitable solvent extraction method.
-
Harvest a separate aliquot of cells for protein quantification by Western blot to normalize the results.[15]
4. HPLC Analysis:
-
Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the levels of retinaldehyde and retinoic acid produced.[15]
5. Data Interpretation:
-
Compare the levels of retinaldehyde and retinoic acid in cells expressing HSD17B13 to the control cells to determine the enzyme's activity.
Adeno-Associated Virus (AAV)-Mediated Knockdown of Hsd17b13 in Mice
This protocol details the in vivo knockdown of Hsd17b13 in a mouse model of NASH.[3][22]
1. Animal Model:
-
Use a suitable mouse model for NASH, such as C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 21 weeks).[3][22]
2. AAV Vector Preparation:
-
Prepare AAV8 vectors expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) and a scrambled control shRNA (AAV8-shScrmbl).[3]
3. AAV Administration:
-
Administer the AAV vectors to the mice via intraperitoneal injection at a suitable titer (e.g., 1x10^11 virus particles).[3][22]
4. Post-Injection Monitoring and Sample Collection:
-
Monitor the mice for a specified period (e.g., 2 weeks).[3]
-
At the end of the study period, euthanize the mice and collect liver and blood samples.
5. Analysis:
-
Gene and Protein Expression: Quantify Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively, to confirm knockdown.
-
Histology: Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Gene Expression Analysis: Analyze the expression of genes involved in fibrosis and inflammation in the liver.
Immunofluorescence Staining for HSD17B13 in Liver Tissue
This protocol describes the visualization of HSD17B13 protein in liver tissue sections.[5]
1. Tissue Preparation:
-
Fix liver tissue samples in 4% paraformaldehyde, dehydrate, and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
3. Antigen Retrieval:
-
Perform antigen retrieval to unmask the epitope, for example, by heating the slides in a citrate buffer.
4. Staining:
-
Permeabilize the sections with a detergent (e.g., 0.5% Triton X-100).[5]
-
Block non-specific binding with a blocking solution (e.g., 10% goat serum).
-
Incubate the sections with a primary antibody against HSD17B13.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
For co-staining with a lipid droplet marker, incubate with a lipid dye such as LipidTOX.[5]
-
Counterstain the nuclei with DAPI.[5]
5. Imaging:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Subcellular Fractionation for Lipid Droplet Isolation
This protocol outlines the isolation of lipid droplets to study the localization of HSD17B13.[6][23][24]
1. Cell/Tissue Homogenization:
-
Homogenize cultured cells or liver tissue in a suitable homogenization buffer on ice.[25]
2. Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.[25]
-
Collect the supernatant, which contains the lipid droplets and other organelles.
3. Density Gradient Ultracentrifugation:
-
Adjust the density of the supernatant with sucrose.
-
Layer the sample at the bottom of an ultracentrifuge tube and create a discontinuous sucrose gradient on top.[25]
-
Centrifuge at high speed (e.g., 100,000 x g). The lipid droplets will float to the top due to their low density.[24]
4. Lipid Droplet Collection and Analysis:
-
Carefully collect the lipid droplet fraction from the top of the gradient.
-
Analyze the protein composition of the isolated lipid droplets by Western blotting using an antibody against HSD17B13 to confirm its localization.
HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function has made it an attractive therapeutic target for NASH.
RNA Interference (RNAi) Therapeutics
Several RNAi therapies designed to silence the HSD17B13 gene are in clinical development. These therapies, such as ARO-HSD and Rapirosiran (formerly ALN-HSD), have shown promising results in early-phase clinical trials, demonstrating a good safety profile and significant reductions in hepatic HSD17B13 mRNA and protein levels, which correlated with reductions in liver enzymes.[2][7][10][26][27]
Table 3: Clinical Trial Data for HSD17B13-Targeting RNAi Therapeutics
| Therapeutic | Phase | Key Findings | Reference |
| ARO-HSD | Phase I/II | Well-tolerated; Mean reduction in hepatic HSD17B13 mRNA of up to 93.4%; Mean reduction in ALT of up to 42.3%. | [7][26] |
| Rapirosiran (ALN-HSD) | Phase I | Encouraging safety and tolerability; Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose). | [2][27] |
Small Molecule Inhibitors
The development of small molecule inhibitors targeting the enzymatic activity of HSD17B13 is another promising therapeutic strategy. Several potent and selective inhibitors have been identified. For example, BI-3231 has been reported as a potent inhibitor of HSD17B13.[9] Another inhibitor, compound 32, has demonstrated a high potency (IC50 = 2.5 nM) and robust anti-MASH activity in mouse models.[4]
Table 4: Preclinical Data for HSD17B13 Small Molecule Inhibitors
| Inhibitor | IC50 | Key Findings | Reference |
| BI-3231 | - | Potent and selective chemical probe for HSD17B13. | [9] |
| Compound 32 | 2.5 nM | Highly potent and selective; demonstrated robust in vivo anti-MASH activity in mouse models; regulated hepatic lipids via the SREBP-1c/FAS pathway. | [4] |
Conclusion
HSD17B13 has emerged as a critical player in the pathophysiology of NASH. The discovery of protective loss-of-function variants has provided strong human genetic validation for targeting this enzyme. The ongoing development of RNAi therapeutics and small molecule inhibitors aimed at reducing HSD17B13 expression or activity holds significant promise for the treatment of NASH and other chronic liver diseases. Further research into the precise molecular mechanisms of HSD17B13 will continue to inform and refine these therapeutic strategies.
References
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